molecular formula C12H15N3O2 B8769013 N-(4-Cyano-phenyl)-hydrazinecarboxylic Acid tert-butyl Ester CAS No. 226065-32-3

N-(4-Cyano-phenyl)-hydrazinecarboxylic Acid tert-butyl Ester

Cat. No.: B8769013
CAS No.: 226065-32-3
M. Wt: 233.27 g/mol
InChI Key: RYBYYDFXTZLPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyano-phenyl)-hydrazinecarboxylic Acid tert-butyl Ester is a useful research compound. Its molecular formula is C12H15N3O2 and its molecular weight is 233.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

226065-32-3

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

tert-butyl N-amino-N-(4-cyanophenyl)carbamate

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15(14)10-6-4-9(8-13)5-7-10/h4-7H,14H2,1-3H3

InChI Key

RYBYYDFXTZLPJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=C(C=C1)C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Copper iodide (18 mg, 0.05 eq, 0.09 mmol), 1,10-phenanthroline (67 mg, 0.2 eq, 0.37 mmol) and caesium carbonate (0.84 g, 1.4 eq, 2.6 mmol) were mixed in a RB flask, placed under vacuum and purged with N2 (g). 4-iodo-benzonitrile (0.5 g, 1.0 eq, 1.85 mmol), hydrazine carboxylic acid tert-butyl ester (0.3 g, 1.2 eq, 2.22 mmol) and DMF (25 ml) were added to the mixture which was then heated to 80° C. with stirring under an inert atmosphere for 16 hours. The reaction mixture was allowed to cool and the solvent was removed in vacuo. The resultant residue was absorbed onto silica and purified by column chromatography using heptane/ethyl acetate (7:3) as eluent to yield the title compound as a pale orange solid (0.23 g, 1.0 mmol, 45%). LCMS: [M+H]+=234, rt=1.94 min, 97% purity.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
67 mg
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
catalyst
Reaction Step Two
Yield
45%

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